Methyl 6-heptenoate
Overview
Description
Methyl 6-heptenoate, also known as 6-heptenoic acid methyl ester, is an organic compound with the molecular formula C8H14O2. It is an ester derived from 6-heptenoic acid and methanol. This compound is characterized by its pleasant odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-heptenoate can be synthesized through the esterification of 6-heptenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: 6-heptenoic acid or other oxidized derivatives.
Reduction: 6-hepten-1-ol or other reduced forms.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Methyl 6-heptenoate has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis.
Biology: The compound can be used in studies involving ester metabolism and enzymatic reactions.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 6-heptenoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 6-heptenoic acid and methanol. The released acid can then participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
- Methyl 6-methyl heptanoate
- Methyl 4-pentenoate
- Methyl 10-undecenoate
Comparison: Methyl 6-heptenoate is unique due to its specific structure, which includes a double bond at the sixth carbon position. This structural feature imparts distinct chemical reactivity and properties compared to other similar esters. For instance, methyl 6-methyl heptanoate lacks the double bond, resulting in different reactivity and applications.
Properties
IUPAC Name |
methyl hept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h3H,1,4-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMPWMPPJYBDKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339135 | |
Record name | Methyl 6-heptenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1745-17-1 | |
Record name | Methyl 6-heptenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1745-17-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is methyl hept-6-enoate and where is it found?
A1: Methyl hept-6-enoate, also known as methyl 6-heptenoate, is an ester. It has been identified as a component of the fatty oil extracted from Nigella sativa seeds [].
Q2: What is the role of methyl hept-6-enoate in the photolysis of methyl 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoate?
A3: Methyl hept-6-enoate is identified as one of the major products resulting from the photolysis of methyl 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoate in the presence of oxygen []. This suggests it's a breakdown product of this specific hydroperoxide compound under light exposure.
Q3: Are there any synthetic routes available for methyl hept-6-enoate?
A4: While not directly synthesized in the provided papers, one study describes the synthesis of ethyl 5-oxo-6-methyl-6-heptenoate from methacryloyl chloride and ethyl 4-iodobutyrate []. This synthetic route could potentially be adapted for the synthesis of methyl hept-6-enoate by using appropriate starting materials and reaction conditions.
Q4: What analytical techniques are used to identify and quantify methyl hept-6-enoate?
A5: Gas chromatography-mass spectrometry (GC-MS) is the primary method used for both the identification and quantification of methyl hept-6-enoate in complex mixtures []. This technique allows for the separation and identification of individual compounds based on their retention time and mass-to-charge ratio.
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